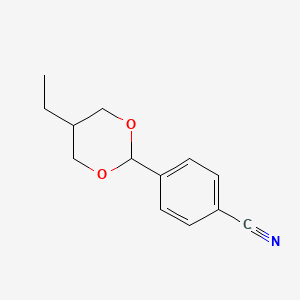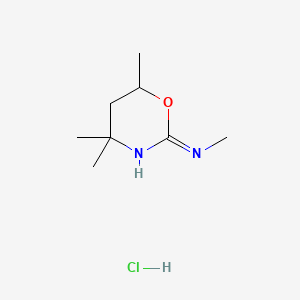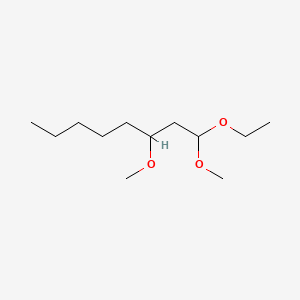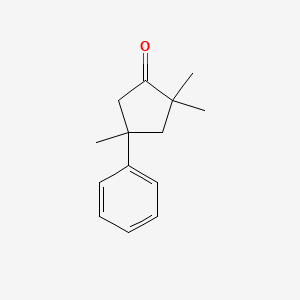
2,2,4-Trimethyl-4-phenylcyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-4-phenylcyclopentanone is an organic compound with the molecular formula C14H18O It is a cyclopentanone derivative characterized by the presence of three methyl groups and a phenyl group attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phenylcyclopentanone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-3-methyl-2-butanone with α-methylstyrene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-4-phenylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2,2,4-Trimethyl-4-phenylcyclopentanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in mass spectrometry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-4-phenylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethyl-3-pentanone: Another structural isomer with distinct reactivity and uses.
Uniqueness
2,2,4-Trimethyl-4-phenylcyclopentanone is unique due to the presence of both a cyclopentanone ring and a phenyl group, which confer specific chemical reactivity and potential applications not shared by its isomers. The combination of these structural features makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
69278-40-6 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,2,4-trimethyl-4-phenylcyclopentan-1-one |
InChI |
InChI=1S/C14H18O/c1-13(2)10-14(3,9-12(13)15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
SHZFCSMUTTUMRK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC1=O)(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


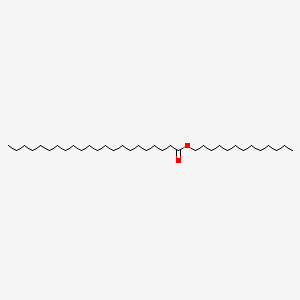
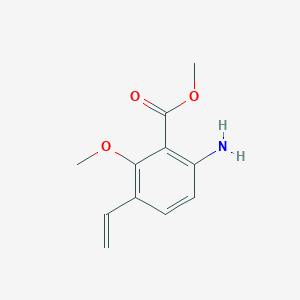

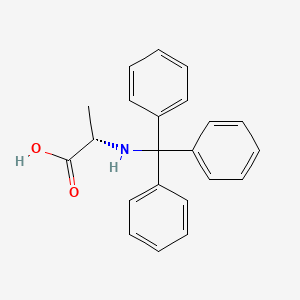
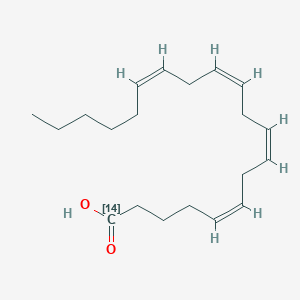
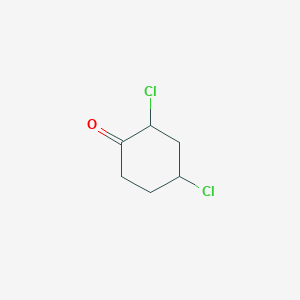
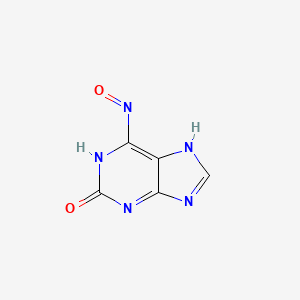
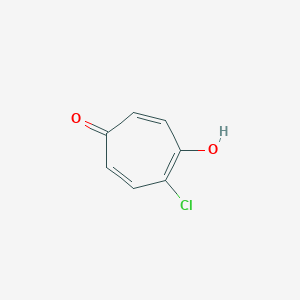
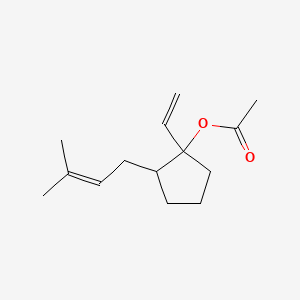
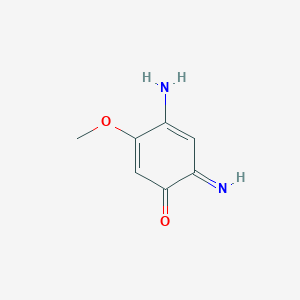
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
